![molecular formula C15H20N4O2 B2530331 N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-56-9](/img/structure/B2530331.png)
N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the specific compound is not directly described in the provided papers, the structural motifs such as the isoxazole ring and the imidazole moiety are present in the compounds discussed in the papers. For instance, the isoxazole ring is mentioned in the context of a crystal structure study of a related compound , and the imidazole moiety is referenced in the context of cardiac electrophysiological activity and as part of a benzamide derivative .
Synthesis Analysis
The synthesis of related compounds involves the introduction of substituents that enhance the reactivity of certain groups. For example, the paper on guanidinylating reagents discusses the use of electron-withdrawing substituents to increase the efficiency of the reagents for converting amines to guanidines . Although the synthesis of the exact compound is not detailed, the methodologies described could potentially be applied to synthesize the compound by introducing the appropriate tert-butyl and tetrahydrobenzo[d]imidazole groups to the core structure.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been studied, as evidenced by the crystal structure determination of a related compound with an isoxazole ring . This study provides insights into the spatial arrangement of the rings and substituents, which can influence the compound's reactivity and interaction with biological targets. The non-coplanarity of the soxazole and phenyl rings mentioned in the crystal structure study could suggest that the compound may also exhibit a non-planar conformation, potentially affecting its biological activity.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structural features has been explored in the context of their biological activities. For example, the imidazolylbenzamides have been synthesized and evaluated for their cardiac electrophysiological activity, indicating that the imidazole ring can be a crucial component for biological function . This suggests that the imidazole moiety in the compound of interest may also play a significant role in its chemical reactivity and potential as a pharmacological agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their structural characteristics and biological activities. The presence of tert-butyl groups is known to influence the lipophilicity and steric hindrance of molecules, which can affect their pharmacokinetic properties and receptor binding . The imidazole and isoxazole rings contribute to the compound's electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions . These properties are crucial for the compound's stability, solubility, and overall behavior in a biological environment.
Applications De Recherche Scientifique
Nonpeptide Angiotensin II Receptor Antagonists
Nonpeptide angiotensin II receptor antagonists, such as N-(biphenylylmethyl)imidazoles, have been identified as potent, orally active antihypertensives. These compounds, including 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, demonstrate significant antihypertensive effects when administered orally, offering a new avenue for hypertension treatment (Carini et al., 1991).
Antitumor Imidazotetrazines
Research into antitumor imidazotetrazines has led to the synthesis of compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which exhibits curative activity against L-1210 and P388 leukemia. Such compounds may act as prodrug modifications, demonstrating the potential of imidazotetrazines in cancer therapy (Stevens et al., 1984).
Nucleosides and Nucleotides
Studies on the chemical conversion of the 4-carboxamide group of 5-amino-1-β-d-ribofuranosylimidazole-4-carboxamide (AICA-riboside) have led to new synthetic pathways for the production of nucleoside analogs, such as 1-deazaguanosine. These findings contribute to the understanding of nucleoside function and potential therapeutic applications (Kojima et al., 2000).
Malonyl-CoA Decarboxylase Inhibitors
The discovery of malonyl-CoA decarboxylase inhibitors, such as 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides, showcases the role of these compounds in stimulating glucose oxidation in isolated rat hearts, suggesting their potential in treating ischemic heart diseases (Cheng et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is the FMS-like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .
Mode of Action
This compound acts as a potent and selective inhibitor of FLT3 . It binds to the FLT3 receptor and inhibits its kinase activity, which can lead to the inhibition of FLT3-mediated signal transduction . This, in turn, may result in the induction of apoptosis (programmed cell death) in cells overexpressing FLT3 .
Biochemical Pathways
The inhibition of FLT3 affects various downstream signaling pathways, including the PI3K/AKT, STAT5, and ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, the compound can disrupt these pathways, leading to the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
The compound has been found to have good oral pharmacokinetic (PK) properties . The aqueous solubility and oral pk properties at higher doses in rodents were found to be less than optimal for clinical development . The compound has demonstrated a desirable safety and PK profile in humans and is currently in phase II clinical trials .
Result of Action
The compound’s action results in the inhibition of FLT3 phosphorylation and the induction of apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that the compound led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss .
Propriétés
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)12-7-13(21-19-12)18-14(20)9-4-5-10-11(6-9)17-8-16-10/h7-9H,4-6H2,1-3H3,(H,16,17)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXIFLPUWBOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.